Scaffold Size and Lipophilicity Differentiation vs. Benzimidazole Analog 882750-11-0
A fundamental structural comparison exists between the target imidazole compound and its closest commercially listed analog, the benzimidazole derivative (CAS 882750-11-0). The target compound has a lower molecular weight (262.13 vs. 311.06) and a reduced number of heavy atoms (20 vs. 22), which typically translates to higher ligand efficiency if equipotent. This difference is critical for fragment-based or lead-like compound screening .
| Evidence Dimension | Molecular Weight (MW) and Number of Heavy Atoms |
|---|---|
| Target Compound Data | MW = 262.13 g/mol; Heavy atoms = 20 |
| Comparator Or Baseline | N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-1,3-benzimidazole-1-carboxamide (CAS 882750-11-0): MW = 311.06 g/mol; Heavy atoms = 22 |
| Quantified Difference | MW is 48.93 g/mol lower (15.7% reduction); 2 fewer heavy atoms. |
| Conditions | Calculated molecular properties based on molecular formula C10H13Cl2N3O (Target) vs. C14H15Cl2N3O (Comparator). |
Why This Matters
A lower molecular weight is a desirable property in drug discovery and chemical probe development, potentially offering superior pharmacokinetic properties and ligand efficiency, making this compound a more attractive starting point for optimization libraries.
